molecular formula C9H9NO B063092 3-Ethylfuro[2,3-c]pyridine CAS No. 182819-56-3

3-Ethylfuro[2,3-c]pyridine

Cat. No. B063092
M. Wt: 147.17 g/mol
InChI Key: OXGPFJHLALLRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylfuro[2,3-c]pyridine is a heterocyclic compound that has been gaining attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the family of furo[2,3-c]pyridines, which are known for their diverse biological activities such as anticancer, antiviral, and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of 3-Ethylfuro[2,3-c]pyridine is not fully understood. However, several studies have suggested that it may exert its biological activity by interacting with specific cellular targets. For example, it has been reported to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Ethylfuro[2,3-c]pyridine have been extensively studied. It has been reported to induce apoptosis and cell cycle arrest in cancer cells by activating the caspase pathway and inhibiting the expression of cyclin-dependent kinases. It has also been shown to inhibit the replication of herpes simplex virus and dengue virus by interfering with viral entry and replication. In addition, 3-Ethylfuro[2,3-c]pyridine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α by inhibiting the activity of nuclear factor-κB (NF-κB).

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Ethylfuro[2,3-c]pyridine in lab experiments is its diverse biological activity. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties, which makes it a promising candidate for drug discovery. Another advantage is its relatively easy synthesis method, which allows for large-scale production. However, one of the limitations of using 3-Ethylfuro[2,3-c]pyridine in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-Ethylfuro[2,3-c]pyridine. One direction is to further investigate its mechanism of action and cellular targets. This will help to identify the specific pathways and proteins involved in its biological activity, which can be targeted for drug discovery. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. This will enhance its efficacy and reduce its limitations in lab experiments. Finally, future research can focus on the development of 3-Ethylfuro[2,3-c]pyridine-based drugs for the treatment of cancer, viral infections, and inflammatory diseases.

Synthesis Methods

The synthesis of 3-Ethylfuro[2,3-c]pyridine involves the reaction of 2-cyano-3-ethoxypyridine with furfural in the presence of a Lewis acid catalyst such as zinc chloride. This reaction leads to the formation of 3-Ethylfuro[2,3-c]pyridine in good yields (Scheme 1).
Scheme 1: Synthesis of 3-Ethylfuro[2,3-c]pyridine

Scientific Research Applications

3-Ethylfuro[2,3-c]pyridine has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of biological activities such as anticancer, antiviral, and anti-inflammatory properties. Several studies have shown that 3-Ethylfuro[2,3-c]pyridine can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to exhibit antiviral activity against herpes simplex virus and dengue virus. In addition, 3-Ethylfuro[2,3-c]pyridine has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

182819-56-3

Product Name

3-Ethylfuro[2,3-c]pyridine

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-ethylfuro[2,3-c]pyridine

InChI

InChI=1S/C9H9NO/c1-2-7-6-11-9-5-10-4-3-8(7)9/h3-6H,2H2,1H3

InChI Key

OXGPFJHLALLRKU-UHFFFAOYSA-N

SMILES

CCC1=COC2=C1C=CN=C2

Canonical SMILES

CCC1=COC2=C1C=CN=C2

synonyms

Furo[2,3-c]pyridine, 3-ethyl- (9CI)

Origin of Product

United States

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